Trimethylsulfonium chloride

Catalog No.
S638740
CAS No.
3086-29-1
M.F
C3H9ClS
M. Wt
112.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trimethylsulfonium chloride

CAS Number

3086-29-1

Product Name

Trimethylsulfonium chloride

IUPAC Name

trimethylsulfanium;chloride

Molecular Formula

C3H9ClS

Molecular Weight

112.62 g/mol

InChI

InChI=1S/C3H9S.ClH/c1-4(2)3;/h1-3H3;1H/q+1;/p-1

InChI Key

OWUGVJBQKGQQKJ-UHFFFAOYSA-M

SMILES

C[S+](C)C.[Cl-]

Synonyms

trimethylsulfonium, trimethylsulfonium chloride, trimethylsulfonium hydroxide, trimethylsulfonium iodide, trimethylsulfonium nitrate, trimethylsulphonium chloride

Canonical SMILES

C[S+](C)C.[Cl-]

Trimethylsulfonium chloride (CAS 3086-29-1) is a quaternary organosulfur salt utilized primarily as a methylating agent and a precursor for dimethylsulfonium methylide in Corey-Chaykovsky epoxidations [1]. Structurally consisting of a trivalent sulfonium cation paired with a chloride anion, it possesses a molecular weight of 112.62 g/mol[1]. In procurement and process scale-up, this chloride salt is selected over heavier halide analogs to improve atom economy, increase water solubility for biphasic phase-transfer catalysis (PTC), and eliminate the generation of heavy iodine waste streams [2].

Substituting trimethylsulfonium chloride with the more traditional trimethylsulfonium iodide fundamentally alters process economics and reaction dynamics [1]. The iodide salt has a molecular weight of 204.06 g/mol, meaning it delivers significantly less active sulfonium cation per unit mass, increasing raw material requirements [2]. Furthermore, in biphasic phase-transfer catalysis, the iodide counterion can inhibit the reaction or cause it to stall, whereas the chloride salt allows for rapid, quantitative conversion [3]. Finally, the chloride salt is highly hygroscopic and decomposes near 100 °C, whereas the iodide salt is stable up to 203 °C; this thermal disparity means the two salts cannot be subjected to identical drying or heating protocols without risking premature degradation of the chloride[1].

Active Sulfonium Payload and Atom Economy

Trimethylsulfonium chloride possesses a molecular weight of 112.62 g/mol, meaning the active trimethylsulfonium cation constitutes approximately 68.5% of its total mass [1]. In contrast, the widely used trimethylsulfonium iodide has a molecular weight of 204.06 g/mol, yielding an active cation mass fraction of only 37.8% [2]. This fundamental mass difference requires substantially higher procurement volumes of the iodide salt to achieve the same stoichiometric equivalents.

Evidence DimensionActive cation mass fraction
Target Compound Data68.5% active cation by mass (MW 112.62 g/mol)
Comparator Or BaselineTrimethylsulfonium iodide: 37.8% active cation by mass (MW 204.06 g/mol)
Quantified Difference81.2% higher active sulfonium content per gram
ConditionsStandard stoichiometric calculation based on molecular weight

Reduces the total mass of reagent required for large-scale stoichiometric ylide generation, directly lowering procurement volumes and transport costs.

Epoxidation Conversion in Phase-Transfer Catalysis (PTC)

In biphasic phase-transfer catalysis (PTC) for the synthesis of oxiranes, the choice of counterion dictates reaction success. When reacting with benzaldehyde under mild TFPB-catalyzed conditions, trimethylsulfonium chloride achieves quantitative conversion to phenyloxirane within 30 minutes [1]. Conversely, substitution with trimethylsulfonium iodide causes the reaction to stall prematurely, leaving up to 55% of the benzaldehyde unreacted after 1 hour due to counterion interference [1].

Evidence DimensionBenzaldehyde conversion to phenyloxirane
Target Compound DataQuantitative conversion within 30 minutes
Comparator Or BaselineTrimethylsulfonium iodide: Reaction stalled with 55% unreacted benzaldehyde after 1 hour
Quantified DifferenceComplete conversion vs. 45% maximum conversion
ConditionsBiphasic mixture of dichloromethane and concentrated aqueous NaOH with TFPB catalyst

Demonstrates that the chloride salt is strictly required for certain mild, biphasic epoxidation protocols where the iodide salt fails.

Thermal Decomposition Threshold

The thermal stability of trimethylsulfonium halides varies significantly, impacting process safety and drying protocols. Trimethylsulfonium chloride decomposes at approximately 100 °C [1]. In direct comparison, trimethylsulfonium iodide is thermally stable up to 203–207 °C, and the bromide salt up to 172 °C[1]. This lower decomposition threshold for the chloride salt strictly precludes the use of high-temperature thermal drying, necessitating vacuum or desiccant-based moisture removal.

Evidence DimensionDecomposition temperature
Target Compound Data~100 °C
Comparator Or BaselineTrimethylsulfonium iodide: 203–207 °C
Quantified Difference>100 °C lower thermal stability limit
ConditionsStandard thermal degradation assay

Dictates process safety limits and drying protocols, requiring vacuum or desiccant drying at low temperatures rather than standard thermal drying.

Halogen Waste Stream Generation

Industrial scale-up of methylation or ylide-transfer reactions requires careful management of halogenated waste. Utilizing trimethylsulfonium chloride generates 35.45 g of chloride waste per mole of reactive ylide[1]. Substituting this with trimethylsulfonium iodide generates 126.90 g of iodide waste per mole[2]. This represents a 72% reduction in halogen waste mass, significantly lowering disposal costs and environmental impact for large-scale manufacturing.

Evidence DimensionHalogen byproduct mass per mole of reactive ylide
Target Compound Data35.45 g of chloride waste per mole
Comparator Or BaselineTrimethylsulfonium iodide: 126.90 g of iodide waste per mole
Quantified Difference72% reduction in halogen waste mass
ConditionsStoichiometric byproduct generation per mole of dimethylsulfonium methylide formed

Substantially lowers waste disposal costs and environmental burden in industrial-scale methylation or epoxidation workflows.

Biphasic Corey-Chaykovsky Epoxidations

For the synthesis of oxiranes using phase-transfer catalysis, trimethylsulfonium chloride is the required precursor. Its specific solubility and lack of iodide-induced reaction stalling allow for quantitative conversion under mild, biphasic conditions without the need for harsh bases like sodium hydride [1].

Industrial-Scale Methylation Workflows

In large-scale manufacturing requiring methyl transfer, the chloride salt is selected over the iodide or bromide analogs to maximize atom economy and reduce raw material mass by over 40% [2]. This directly reduces transport costs and reactor volume requirements.

Halogen Waste-Sensitive Manufacturing

Processes constrained by strict environmental or waste-disposal budgets utilize the chloride salt to achieve a 72% reduction in halogen byproduct mass per stoichiometric equivalent compared to the iodide analog, significantly lowering the cost of waste stream remediation [2].

UNII

4PFK07NANJ

Other CAS

3086-29-1

Wikipedia

Trimethylsulfonium chloride

Dates

Last modified: 04-14-2024

Explore Compound Types